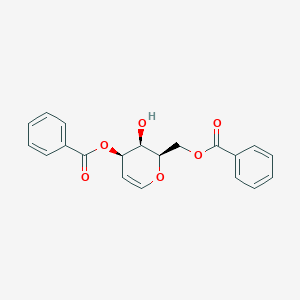

3,6-二-O-苯甲酰-D-半乳糖醛

描述

3,6-Di-O-benzoyl-D-galactal is a derivative of D-galactal, a monosaccharide, which has been modified by the addition of benzoyl groups at the 3 and 6 positions. This modification is typically done to alter the physical and chemical properties of the sugar for various applications, including its use in organic synthesis and the study of carbohydrate-protein interactions.

Synthesis Analysis

The synthesis of derivatives related to 3,6-Di-O-benzoyl-D-galactal often involves the protection of certain hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of 2,6-disubstituted benzoyl groups as neighboring groups has been shown to enhance diastereoselectivity in beta-galactosylation reactions, which is crucial for the synthesis of oligosaccharides related to arabinogalactan proteins . Additionally, the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside involves selective benzoylation, which is a step that could be analogous to the synthesis of 3,6-Di-O-benzoyl-D-galactal .

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-benzoyl-D-galactal and its related compounds is typically established through various spectroscopic methods, such as 1H NMR spectroscopy, and chemical reactions that confirm the position of the substituents. For example, the structure of methyl 3,4,6-tri-O-acetyl-2-S-benzoyl-2-thio-β-D-galactopyranoside was confirmed using these methods . These techniques are essential for determining the precise structure of the molecule, which is critical for understanding its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 3,6-Di-O-benzoyl-D-galactal derivatives is influenced by the protecting groups present on the molecule. For instance, the presence of benzoyl groups can enhance the selectivity of glycosylation reactions . Moreover, the reactivity of such compounds can be manipulated through the introduction of different functional groups, as seen in the synthesis of thio sugars, which are derivatives of 2,3,6-tri-O-benzyl-1-thio-D-galactopyranose . These reactions are pivotal for the construction of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Di-O-benzoyl-D-galactal are influenced by the benzoyl protecting groups. These groups can increase the molecule's stability and resistance to hydrolysis, making it more suitable for chemical transformations. The crystallinity of the derivatives, as observed in the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside, is also an important physical property that facilitates purification and characterization . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the nature and position of the substituents, which is crucial for their application in synthetic chemistry.

科学研究应用

合成 2-脱氧-4,6-O-亚苄基半乳糖吡喃苷甲酯

丁等人(2012 年)的一项研究展示了使用 4,6-O-亚苄基化 D-半乳糖醛有效合成 2-脱氧-4,6-O-亚苄基半乳糖吡喃苷甲酯。此过程对于制备 2,3- 和 2,6-二脱氧半乳糖吡喃苷至关重要,它们是各种化学合成中的关键中间体。

催化形成手性苯并吡喃和色满

Simelane 等人(2014 年)发现,3,4,6-三-O-乙酰基-D-半乳糖醛可以在三氟甲磺酸铝催化下选择性地转化为 1-O-芳基-2-脱氧衍生物或手性桥连苯并吡喃 (Simelane、Kinfe、Muller 和 Williams,2014 年)。这揭示了其在合成复杂有机化合物中的潜力。

合成软骨素硫酸类似物

Jacquinet(1990 年)利用 3,4,6-三-O-乙酰基-D-半乳糖醛合成软骨素硫酸类似物的甲基糖苷。此过程涉及多个步骤,包括糖基化、N-乙酰化和 O-硫酸化 (Jacquinet,1990 年)。

在寡糖合成中的作用

Slife、Nashed 和 Anderson(1981 年)的研究强调了 D-半乳糖醛衍生物在寡糖合成中的作用,特别是作为具有链延伸的 β-连接内部 D-半乳糖吡喃糖单元的前体 (Slife、Nashed 和 Anderson,1981 年)。

在糖苷合成中的应用

Das 和 Schmidt(1998 年)的一项研究探索了使用 3,4,6-三-O-苄基-2-硝基-D-半乳糖醛合成氨基糖,展示了其在创建具有特定结构性质的高产率糖苷中的效用 (Das 和 Schmidt,1998 年)。

安全和危害

属性

IUPAC Name |

[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJFEWOUOTWSTM-KZNAEPCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463184 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-benzoyl-D-galactal | |

CAS RN |

130323-36-3 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

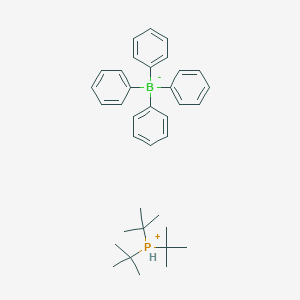

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)

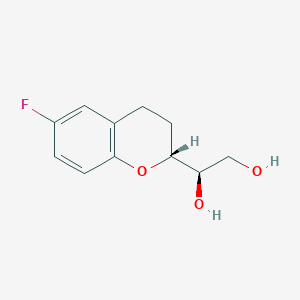

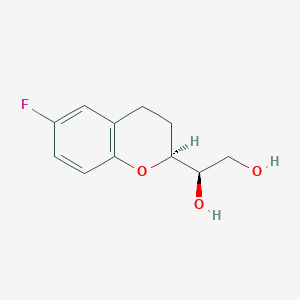

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)